N-(1-(benzofuran-2-yl)propan-2-yl)thiophene-2-sulfonamide
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Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Catalytic Synthesis and Material Exploitation
The compound has been used in catalytic synthesis processes. For instance, RhCl3-catalyzed oxidative C–H/C–H cross-coupling between a (hetero)aromatic sulfonamide and a (hetero)arene is a noted methodology, yielding ortho-sulfonamido bi(hetero)aryls. This approach offers a broad substrate scope, good functional group tolerance, and cost-effectiveness. This protocol is not only significant in synthesizing bi(hetero)aryl sultams and dibenzo[b,d]thiophene 5,5-dioxides but also indicates its potential application in material exploitation, particularly in the development of novel materials (Ran, Yang, You, & You, 2018).
Pharmaceutical Development and Treatment of Glaucoma
The derivatives of benzo[b]thiophene-2-sulfonamide, such as 6-hydroxybenzo[b]thiophene-2-sulfonamide, have been investigated for their potential as topically active inhibitors of ocular carbonic anhydrase, which could be beneficial in treating glaucoma. These derivatives have shown promise in preclinical evaluations, indicating their potential for further clinical development (Graham et al., 1989).
Environmentally Benign Synthesis in Drug Development
The compound is involved in the environmentally benign synthesis of carbon-nitrogen bonds, a crucial area in chemical research. The direct coupling of sulfonamides and alcohols using a nanostructured catalyst shows over 80% isolated yield for a variety of coupling reactions, marking significant progress in the synthesis of sulfonamide derivatives, which are important intermediates in drug synthesis. This method's environmental friendliness, efficiency, and the magnetic property of the catalyst, allowing for easy isolation and recycling, make it a notable contribution to green chemistry and pharmaceutical synthesis (Shi et al., 2009).
properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-11(16-21(17,18)15-7-4-8-20-15)9-13-10-12-5-2-3-6-14(12)19-13/h2-8,10-11,16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPPVWPJCDKBLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzofuran-2-yl)propan-2-yl)thiophene-2-sulfonamide |
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